molecular formula C9H8N2O B3219695 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190319-89-1

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B3219695
CAS RN: 1190319-89-1
M. Wt: 160.17 g/mol
InChI Key: CLIXSTVUBLRQOY-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is synthesized using various methods, and it has numerous potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and physiological effects:
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research on 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. One direction is to further investigate its potential as an anti-cancer agent and develop new therapies based on its chemical properties. Another direction is to explore its potential as a treatment for neurodegenerative diseases and cognitive impairment. Additionally, research could focus on identifying the specific enzymes and proteins that are targeted by this compound, which could lead to a better understanding of its mechanism of action.
In conclusion, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has numerous potential applications in scientific research. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. While its mechanism of action is not fully understood, further research could lead to a better understanding of its chemical properties and potential applications in medicine.

Scientific Research Applications

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has numerous potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXSTVUBLRQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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